N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide features a triazole core substituted with a 4-methoxyphenyl group at position 1, a pyridin-3-yl group at position 5, and a carboxamide-linked 2,4-difluorobenzyl moiety. Its molecular formula is C₂₂H₁₇F₂N₅O₂, with a molecular weight of 425.40 g/mol (estimated).
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O2/c1-31-18-8-6-17(7-9-18)29-21(15-3-2-10-25-12-15)20(27-28-29)22(30)26-13-14-4-5-16(23)11-19(14)24/h2-12H,13H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYIBHMYRXNHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Methoxyphenyl)-5-Bromo-1H-1,2,3-Triazole-4-Carboxylic Acid Ethyl Ester
Procedure :
- Diazotization and Cyclization :
- Bromination :
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Bromination) | 78% | |
| Purity (HPLC) | >95% |
Hydrolysis of Ethyl Ester to Carboxylic Acid
Procedure :
- The ester intermediate is hydrolyzed using 2 M NaOH in ethanol/H₂O (1:1) at 60°C for 4 h, yielding 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 92% | |
| Temperature | 60°C |
Amide Formation with 2,4-Difluorobenzylamine
Procedure :
- The carboxylic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. 2,4-Difluorobenzylamine (1.1 eq) is added, and the reaction is stirred at room temperature for 6 h.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 88% | |
| Purity (LC-MS) | >98% |
Alternative Synthetic Routes
One-Pot Cycloaddition and Functionalization
Procedure :
- A modified CuAAC uses 4-methoxyphenyl azide and 3-ethynylpyridine in the presence of CuI and ascorbic acid, directly forming the triazole core with pyridin-3-yl at C5. Subsequent ester hydrolysis and amidation follow as above.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (CuAAC) | 76% | |
| Regioselectivity | >99% 1,4-disubstituted |
Grignard-Based Carboxylation
Procedure :
- 1-(4-Methoxyphenyl)-5-bromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride, followed by CO₂ quenching, to install the carboxylic acid group at C4.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68% | |
| Reaction Temp | −30°C to 25°C |
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC + Suzuki | High regioselectivity | Multiple steps required |
| One-Pot CuAAC | Fewer intermediates | Lower yield for bulky groups |
| Grignard Route | Direct carboxylation | Sensitive to moisture |
Characterization and Validation
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm).
- HPLC-MS : Purity >98% with [M+H]⁺ = 464.2.
- X-ray Crystallography : Confirms triazole ring geometry and substituent orientations.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolo[4,3-c]pyridine moieties.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Molecular Probes: It can be used as a molecular probe to study biological processes at the cellular level.
Medicine:
Drug Development: Due to its potential biological activity, the compound is a candidate for the development of new therapeutic agents targeting specific diseases.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Coatings: It can be used in the formulation of advanced coatings with improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Compound L806-6456
- Name : N-[(2,4-Difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Implications : The 2-fluoro substituent may reduce solubility compared to the methoxy group but could enhance metabolic stability.
Compound from
- Name : N-(2,4-Difluorobenzyl)-1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Pyridinyl substituent: 4-pyridinyl (vs. 3-pyridinyl in the target).
- Molecular weight: 409.37 g/mol (identical to L806-6456).
Halogen vs. Methoxy Substitutions
Compound L741-2088 ()
- Name : 1-(3-Chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Phenyl substituent at position 1: 3-chlorophenyl (vs. 4-methoxyphenyl).
- Molecular weight: 425.82 g/mol (higher due to chlorine atom).
- Implications : Chlorine’s larger size and electronegativity may increase steric hindrance and reduce solubility compared to the methoxy group .
Compound 3b ()
- Name : 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-(2,6-difluoro-3-(methylsulfonamido)phenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Complex substitution pattern with benzyloxy and isopropyl groups .
- Sulfonamide moiety enhances hydrogen-bonding capacity.
- Implications : Bulkier substituents and sulfonamide groups may improve target specificity (e.g., Hsp90 inhibition) but reduce oral bioavailability .
Physicochemical Properties
Key Research Findings
Methoxy vs. Halogen Trade-offs : Methoxy groups improve solubility but may reduce metabolic stability compared to halogens.
Pyridinyl Position Matters : 3-Pyridinyl (target) vs. 4-pyridinyl () alters electronic distribution and binding pocket interactions.
Bulkier Substituents : Compounds with benzyloxy or sulfonamide groups () show enhanced target specificity but poorer pharmacokinetics.
Biological Activity
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 441.5 g/mol. Its structure includes a triazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound in focus has shown promising results against various bacterial strains.
- Mechanism of Action :
- Case Studies :
- Comparative Efficacy :
Antituberculosis Activity
Triazole derivatives have also been explored for their antitubercular properties. Preliminary screenings indicated that certain derivatives showed activity against drug-resistant strains of Mycobacterium tuberculosis .
Pharmacological Significance
The pharmacological significance of triazoles extends beyond antibacterial activity; they have been implicated in anti-inflammatory and analgesic effects as well:
- Anti-inflammatory Properties : Some studies suggest that triazole compounds can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .
- Analgesic Effects : Research indicates that certain triazole derivatives may exhibit analgesic properties through modulation of pain pathways .
Q & A
Q. What are the standard synthetic routes for preparing this triazole-carboxamide derivative, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Substituents (e.g., 4-methoxyphenyl, pyridin-3-yl) are introduced via pre-functionalized azides and alkynes .
- Step 2: Amide coupling between the triazole-carboxylic acid intermediate and the (2,4-difluorophenyl)methyl amine group, using coupling agents like EDC/HOBt .
- Optimization: Reaction yields depend on solvent polarity (e.g., DMF or acetonitrile) and base selection (e.g., potassium carbonate for deprotonation). HPLC purification and NMR validation are critical for purity (>95%) and structural confirmation .
Q. How do structural features influence the compound’s solubility and stability in biological assays?
- Solubility: The 4-methoxyphenyl group enhances lipophilicity, while the pyridine moiety improves aqueous solubility at acidic pH. Solubility can be quantified via shake-flask method (logP ~2.8) .
- Stability: The triazole ring is chemically stable, but the methoxy group may undergo oxidative degradation under strong acidic/basic conditions. Stability studies (e.g., accelerated degradation in PBS at 37°C) are recommended .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and amide bond formation. Key signals: ~8.5 ppm (pyridine H), ~7.3 ppm (difluorophenyl H) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of methoxyphenyl group) .
Advanced Research Questions
Q. How can computational modeling predict binding interactions of this compound with biological targets (e.g., kinases)?
- Docking Studies: Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The pyridine and triazole moieties form hydrogen bonds with conserved residues (e.g., Lys745), while difluorophenyl groups contribute to hydrophobic packing .
- MD Simulations: Assess binding stability over 100 ns trajectories. RMSD values <2 Å indicate stable ligand-target complexes .
Q. How to resolve contradictions in bioactivity data across similar triazole derivatives?
- Case Study: Inconsistent IC₅₀ values for kinase inhibition may arise from substituent positioning. For example:
- 4-Methoxyphenyl enhances activity (IC₅₀ = 0.8 µM) vs. 4-chlorophenyl (IC₅₀ = 2.3 µM) due to electron-donating effects .
- Pyridin-3-yl vs. pyridin-4-yl alters steric fit in binding pockets .
- Methodology: Perform side-by-side assays under identical conditions (e.g., ATP concentration, pH) and validate with crystallography (if feasible) .
Q. What strategies improve selectivity for off-target mitigation in in vivo studies?
- SAR Analysis: Modify the (2,4-difluorophenyl)methyl group to reduce CYP450 interactions. For example, replacing fluorine with methylsulfonyl groups decreases metabolic liability .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance tissue specificity .
Q. How do crystallographic studies inform structural optimization?
- Key Findings: X-ray diffraction of analogous compounds reveals:
- The triazole ring adopts a planar conformation, enabling π-π stacking with aromatic residues.
- Fluorine atoms engage in halogen bonding with backbone carbonyls (distance ~3.1 Å) .
- Application: Use bond angle/length data (e.g., C-N-C triazole angles ~120°) to guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
